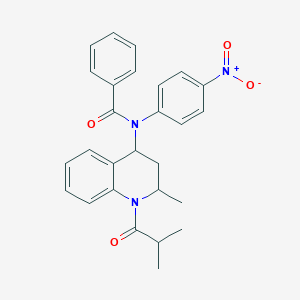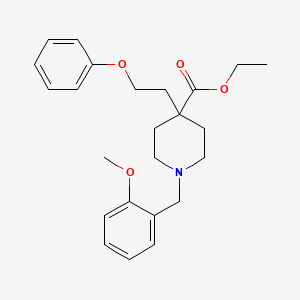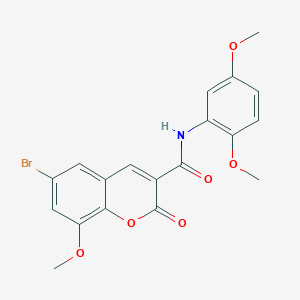![molecular formula C15H18N2O4S2 B5208280 5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide, commonly known as DTNB, is a chemical compound that has gained significant attention in the scientific community due to its numerous applications in biochemical and physiological research. DTNB is a sulfhydryl-reactive compound that is widely used as a reagent for measuring thiol groups in proteins and enzymes.
作用機序
DTNB reacts with thiol groups in proteins and enzymes to form a mixed disulfide bond. The reaction results in the formation of 5-thio-2-nitrobenzoic acid (TNB), which can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the concentration of thiol groups in the sample.
Biochemical and Physiological Effects:
DTNB has no direct biochemical or physiological effects on cells or tissues. However, it is widely used in biochemical and physiological research to measure thiol groups in proteins and enzymes. Thiol groups play an important role in many cellular processes, including redox regulation, signal transduction, and enzyme catalysis.
実験室実験の利点と制限
DTNB has several advantages as a reagent for measuring thiol groups in proteins and enzymes. It is a highly sensitive and specific reagent that reacts with a wide range of thiol-containing molecules. It is also relatively easy to use and can be adapted to a variety of experimental conditions. However, DTNB has some limitations as well. It is susceptible to interference from other reactive molecules, and its reaction with thiol groups can be affected by changes in pH, temperature, and other experimental conditions.
将来の方向性
There are several future directions for the use of DTNB in scientific research. One area of interest is the development of new assays for the measurement of thiol groups in complex biological samples, such as blood and urine. Another area of interest is the use of DTNB in the study of redox signaling pathways and oxidative stress. Finally, DTNB may have applications in the development of new drugs and therapies for diseases that involve thiol-containing molecules, such as cancer and cardiovascular disease.
Conclusion:
In conclusion, DTNB is a sulfhydryl-reactive compound that has numerous applications in biochemical and physiological research. It is widely used as a reagent for measuring thiol groups in proteins and enzymes and has several advantages and limitations for lab experiments. DTNB has no direct biochemical or physiological effects on cells or tissues, but its use in scientific research has led to significant advances in our understanding of thiol-containing molecules and their role in cellular processes.
合成法
DTNB can be synthesized by reacting 5-sulfonyl-2-methoxybenzoic acid with thienylmethylamine and dimethylsulfate. The reaction is carried out in the presence of a base such as potassium carbonate, and the final product is obtained by recrystallization from a suitable solvent.
科学的研究の応用
DTNB is widely used in scientific research for the measurement of thiol groups in proteins and enzymes. It is commonly used in assays for the determination of enzymatic activity, protein concentration, and protein-protein interactions. DTNB is also used in the determination of glutathione levels in cells and tissues.
特性
IUPAC Name |
5-(dimethylsulfamoyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-17(2)23(19,20)12-6-7-14(21-3)13(9-12)15(18)16-10-11-5-4-8-22-11/h4-9H,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHRAOJRMLVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208199.png)

![ethyl 2-[(1-adamantylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5208209.png)
![2-(4-bromophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5208210.png)

![N-[2-(2-fluorophenoxy)ethyl]-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5208215.png)


![[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]formamide](/img/structure/B5208237.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B5208244.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5208261.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-1-naphthylglycinamide](/img/structure/B5208268.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)